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molecular formula C12H15ClO3 B8406159 Methyl [4-(3-chloropropoxy)phenyl]acetate

Methyl [4-(3-chloropropoxy)phenyl]acetate

Cat. No. B8406159
M. Wt: 242.70 g/mol
InChI Key: VTGQWPRIFPILSC-UHFFFAOYSA-N
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Patent
US04125732

Procedure details

A mixture of 47.4 g of methyl p-hydroxyphenylacetate, 28.5 ml of 3-bromo-1-chloropropane, 38.6 g of potassium carbonate and 700 ml of acetone is stirred and refluxed for 24 hours. The mixture is chilled, filtered and the solvent removed under reduced pressure. Distillation of the residue gives 52.1 g of colorless oil, bp 144°-146° C. at 0.25mm.
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.Br[CH2:14][CH2:15][CH2:16][Cl:17].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:12][O:11][C:9](=[O:10])[CH2:8][C:5]1[CH:4]=[CH:3][C:2]([O:1][CH2:14][CH2:15][CH2:16][Cl:17])=[CH:7][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
47.4 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
28.5 mL
Type
reactant
Smiles
BrCCCCl
Name
Quantity
38.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
700 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is chilled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)OCCCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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